1-(aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride
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Overview
Description
1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, an aminomethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The use of non-aqueous organic solvents and controlled reaction conditions is essential to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Aminomethyl-1-cyclohexanol hydrochloride: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.
Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group but lacks the cyclopropane ring.
Uniqueness
1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C6H13ClN2O |
---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
1-(aminomethyl)-N-methylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-5(9)6(4-7)2-3-6;/h2-4,7H2,1H3,(H,8,9);1H |
InChI Key |
UFQUCYPKJYQJSB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1(CC1)CN.Cl |
Origin of Product |
United States |
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